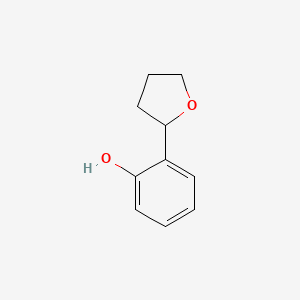

2-(Tetrahydrofuran-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10-11H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIMVPGMYWVCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tetrahydrofuran 2 Yl Phenol and Analogous Structures

Direct and One-Pot Synthetic Approaches

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent a fundamental approach to constructing the 2-(tetrahydrofuran-2-yl)phenol skeleton. A notable example involves the acid-catalyzed reaction between phenols and tetrahydrofuran (B95107). thieme-connect.com The use of Amberlyst-15, a solid acid catalyst, facilitates the formation of 2-aryltetrahydrofurans from various phenols and naphthols in a one-pot procedure. thieme-connect.com This reaction proceeds through the initial formation of a tetrahydrofuranyl ether, which then undergoes rearrangement. thieme-connect.com

Another strategy involves the pyrolysis of a mixture of phenol (B47542) and 3,4-dihydro-2H-pyran, which yields 2-(tetrahydro-2H-pyran-2-yl)phenol, an analogous structure, in moderate yields. researchgate.net This selective ortho-substitution has been explored for a range of phenols. researchgate.net The reaction of phenols with 2,3-dihydrofuran (B140613) has also been shown to be regioselective. researchgate.net

The synthesis of carbohydrazide (B1668358) derivatives of tetrahydrofuran has been achieved through acid-catalyzed condensation of 5-(3',4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide with various carbonyl compounds. ijcce.ac.ir Subsequent oxidative cyclization of the acetylated derivatives can lead to the formation of 1,3,4-oxadiazole (B1194373) structures. ijcce.ac.ir

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Phenols/Naphthols, Tetrahydrofuran | Amberlyst-15 | 2-Aryltetrahydrofurans | Not specified | thieme-connect.com |

| Phenol, 3,4-Dihydro-2H-pyran | Pyrolysis (150-180°C) | 2-(Tetrahydro-2H-pyran-2-yl)phenol | Moderate | researchgate.net |

| 5-(3',4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide, Carbonyl compounds | Acid-catalyzed | Carbohydrazide derivatives | Not specified | ijcce.ac.ir |

Multicomponent Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs are widely applied in the synthesis of complex heterocyclic compounds. researchgate.netfrontiersin.orgnih.gov For instance, three-component reactions have been used to synthesize bioactive tetrahydropyrimidine (B8763341) derivatives and 3,3-bis(indolyl)methanes. frontiersin.org The Groebke–Blackburn–Bienaymé three-component reaction is another powerful tool for creating complex molecules like imidazo[1,2-a]pyridine-based inhibitors. frontiersin.org These examples showcase the potential of MCRs to be adapted for the synthesis of tetrahydrofuran-containing scaffolds.

Catalytic Synthesis Pathways

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Metal-catalyzed and other catalytic methods have been extensively developed for the synthesis of tetrahydrofurans and related phenolic compounds.

Metal-Catalyzed Transformations

Metal catalysts, particularly those based on transition metals, are instrumental in a variety of bond-forming reactions that can be applied to the synthesis of this compound and its analogs.

The formation of the carbon-carbon bond between the phenol ring and the tetrahydrofuran moiety is a key step in many synthetic approaches. Palladium-catalyzed reactions are prominent in this area. For example, the synthesis of phenols from aryl halides can be achieved through a palladium-catalyzed C-O coupling reaction. beilstein-journals.org This methodology can be conceptually extended to form the C-C bond by coupling appropriate precursors.

A gold-catalyzed cyclization of 1,5-enynes has been developed for the synthesis of substituted phenols. tdx.cat While not directly producing the target compound, this method highlights the use of gold catalysis in constructing phenolic structures. Another approach involves the conversion of phenols to trans-olefins through a sequence of oxidation and Wittig olefination, which can then potentially undergo further transformations to form the tetrahydrofuran ring. acs.org

Enzymatic C-C bond-forming reactions, often involving metal-containing enzymes like P450s, represent a green and highly selective alternative. nih.gov These reactions can proceed through diradical coupling or rearrangement of unstable intermediates. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / Biphenylphosphine | Aryl halide, KOH | Phenol | beilstein-journals.org |

| Gold catalyst | 1,5-Enyne | Substituted phenol | tdx.cat |

| P450 enzymes | Various organic substrates | C-C coupled products | nih.gov |

Reductive processes, including catalytic hydrogenation, are crucial for the synthesis of the saturated tetrahydrofuran ring. The hydrogenation of furan (B31954) derivatives is a common strategy. For instance, the hydrogenation of 4-(2-furyl)butan-2-one (B1293805) can lead to 4-(tetrahydro-2-furyl)butan-2-one, which contains the desired tetrahydrofuran ring. nih.gov This reaction can be catalyzed by ruthenium nanoparticles. nih.gov

Catalytic reductive alcohol etherifications offer another route to ether-containing compounds. csic.es These reactions can utilize aldehydes or ketones as alkylating agents in the presence of a reducing agent like a hydrosilane or molecular hydrogen. csic.es While primarily focused on ether synthesis, these methods could be adapted for the intramolecular cyclization to form the tetrahydrofuran ring.

The reduction of ester functionalities within a molecule can also be a key step in a multi-step synthesis. For example, sodium borohydride (B1222165) is used to reduce a methyl ester to a primary alcohol, a common transformation in the synthesis of complex molecules containing hydroxyl groups. rsc.org

| Catalyst/Reagent | Substrate | Product | Reference |

| Ruthenium nanoparticles | 4-(2-Furyl)butan-2-one | 4-(Tetrahydro-2-furyl)butan-2-one | nih.gov |

| InCl₃ / Et₃SiH | 2-Hydroxychalcone | Chroman | csic.es |

| Sodium borohydride | Ester | Alcohol | rsc.org |

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. For the synthesis of tetrahydrofuran-containing structures, organocatalysts provide pathways that are often mild and highly selective.

A prominent strategy for forming the ether linkage analogous to that in this compound is the tetrahydropyranylation (THP protection) of phenols, which can be efficiently catalyzed by N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. researchgate.net This type of hydrogen-bonding catalyst activates the alcohol group, facilitating its addition to an enol ether like 3,4-dihydro-2H-pyran (DHP). researchgate.net This method is notable for its extremely high efficiency, achieving turnover frequencies (TOF) up to 5700 h⁻¹ with catalyst loadings as low as 0.001 mol% for the protection of phenol. researchgate.net The reaction proceeds smoothly at slightly elevated temperatures (50 °C) for phenol derivatives. researchgate.net The proposed mechanism involves the thiourea (B124793) catalyst assisting the heterolysis of the alcohol through hydrogen bonding, thereby increasing its nucleophilicity. researchgate.net

Furthermore, novel organocatalytic protocols have been developed for the synthesis of the polysubstituted tetrahydrofuran core itself from simple alkenes. One such method employs 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) as a green oxidant, aligning with sustainable chemistry principles. rsc.org This approach provides access to a variety of substituted tetrahydrofurans in high yields. rsc.org

Table 1: Thiourea-Catalyzed Tetrahydropyranylation of Phenol

| Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Turnover Frequency (h⁻¹) | Key Feature |

|---|---|---|---|---|---|

| Phenol | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 0.001 | 50 | 5700 | Extremely high catalytic efficiency. researchgate.net |

Photocatalytic and Photoredox Strategies

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling the activation of otherwise inert chemical bonds. acs.org This strategy has been successfully applied to the functionalization of ethers like tetrahydrofuran (THF). The general principle involves a photocatalyst, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), which, upon excitation by visible light, becomes a potent oxidant or reductant capable of engaging with organic substrates. acs.org

A direct application for synthesizing an analogous structure was demonstrated in the visible-light-enabled C-H functionalization of THF. A uranyl cation ([UO₂]²⁺*) was used as a powerful photocatalyst under blue light irradiation to facilitate a direct hydrogen atom transfer (d-HAT) from the C-H bond of an aliphatic ether. researchgate.net This methodology was used for the scaled-up synthesis of 2,6-di-tert-butyl-4-[phenyl(tetrahydrofuran-2-yl)methyl]phenol. researchgate.net

In other related transformations, heterogeneous photocatalysts like titanium dioxide (TiO₂) have been employed in Minisci-type reactions to couple THF with electron-deficient N-heterocycles. mdpi.com In these systems, a radical cation is generated, which then undergoes a C-C bond-forming reaction. For instance, 2-(tetrahydrofuran-2-yl)quinoxaline was synthesized using this approach. mdpi.com The mechanism in photoredox catalysis often involves either an oxidative or reductive quenching cycle where the photoexcited catalyst is returned to its ground state, completing the catalytic loop. acs.org This approach can also be paired with other catalytic systems, such as palladium catalysis, to achieve novel transformations like directed C-H arylations. acs.org

Biocatalytic Approaches

Biocatalysis leverages the high selectivity and activity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. acs.org While a direct biocatalytic synthesis of this compound is not prominently documented, the principles of biocatalysis can be applied to synthesize chiral precursors and analogues. Enzymes offer outstanding stereo-, regio-, and chemoselectivity, which stems from the precise control exerted within the enzyme's active site. acs.org

Key enzyme classes relevant to this synthesis include:

Hydrolases : Lipases and esterases are widely used for the kinetic resolution of racemic alcohols, providing access to optically pure enantiomers. acs.orguniovi.es This could be applied to resolve a racemic precursor alcohol.

Ketoreductases (KREDs) : These enzymes, often engineered through directed evolution, catalyze the asymmetric reduction of ketones to chiral alcohols with exceptional enantioselectivity (>99.9% e.e.). acs.org An engineered KRED was famously used in the synthesis of the drug montelukast (B128269) to produce a key chiral alcohol intermediate on a 223 kg scale. acs.orgacs.org A similar approach could be envisioned to produce a chiral hydroxylated precursor to this compound.

Aldolases : These enzymes catalyze aldol (B89426) reactions to form C-C bonds while creating a chiral alcohol center, a crucial transformation in building complex molecular backbones. acs.org

The scalability of biocatalytic processes has been demonstrated in numerous industrial applications, making it a viable and sustainable alternative to traditional chemical methods. For example, the synthesis of (R)-3-quinuclidinol was achieved at a high concentration (242 g·L⁻¹) with excellent yield (90%) and enantiomeric excess (99%) using a reductase. acs.org These examples underscore the potential for developing a chemoenzymatic route towards chiral analogues of this compound. rsc.org

Continuous Flow Chemistry for Enhanced Synthetic Efficiency

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers substantial advantages over traditional batch processing. wuxiapptec.com This technology provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility, efficiency, and safety. wuxiapptec.commdpi.com The application of flow chemistry has proven transformative for multi-step syntheses in the pharmaceutical and fine chemical industries. mdpi.com For example, a telescoped continuous flow process was developed for the synthesis of a PARP-1/2 inhibitor, HYDAMTIQ, demonstrating the integration of multiple reaction steps without intermediate purification. acs.org

Process Intensification and Scalability

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com Continuous flow reactors are a key enabling technology for this goal. frontiersin.orgunito.it Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to batch reactors, which often leads to significant rate enhancements and higher yields. frontiersin.orgunito.it This improved efficiency can reduce energy consumption by 40% to 90%. mdpi.com

Scalability is another major advantage of flow chemistry. Instead of redesigning large reactors, scaling up a flow process often involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). labmanager.comscielo.br This predictability simplifies the transition from laboratory discovery to industrial production. unito.it The successful scale-up of processes, such as the synthesis of aryne precursors from phenol derivatives and the production of nanoparticles, has been demonstrated, showcasing the robustness of this approach. rsc.orgacs.org

Table 2: Comparison of Batch vs. Continuous Flow Chemistry

| Feature | Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Process Control | Variable; inhomogeneous mixing can occur. labmanager.com | Precise control over temperature, pressure, mixing. wuxiapptec.comlabmanager.com |

| Heat Transfer | Limited by surface-area-to-volume ratio. acs.org | Excellent due to high surface-area-to-volume ratio. wuxiapptec.comfrontiersin.org |

| Scalability | Complex; often requires process redesign. labmanager.com | Simpler; achieved by longer run times or numbering-up. labmanager.comscielo.br |

| Safety | Higher risk with large volumes of hazardous materials. labmanager.comacs.org | Enhanced safety due to small reactor volumes. mdpi.comlabmanager.commt.com |

Management of Exothermic and Hazardous Reactions

Safety is a paramount concern in chemical synthesis, particularly when dealing with highly exothermic reactions or hazardous reagents. acs.org Batch processing of such reactions carries a significant risk of thermal runaway due to poor heat dissipation in large vessels. labmanager.comacs.org

Continuous flow chemistry provides a much safer alternative. The small internal volume of flow reactors means that only a tiny amount of material is reacting at any given moment, drastically reducing the potential hazard. labmanager.commt.com The excellent heat transfer capabilities of microreactors and tubular reactors allow for the rapid removal of heat, enabling precise temperature control even for highly energetic processes. wuxiapptec.comchemanager-online.com This enhanced safety profile makes it possible to perform reactions under conditions (e.g., high temperatures and pressures) that would be too dangerous to attempt in a batch reactor. wuxiapptec.comchemanager-online.com Consequently, reactions that are often avoided at scale, such as those involving azides, diazonium salts, or highly reactive organometallics, can be managed safely and efficiently in a continuous flow setup. wuxiapptec.comacs.org

Sustainable Synthesis Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. chemistryjournals.net These principles are integral to modern synthetic planning and are well-aligned with the methodologies discussed.

The core tenets of sustainable synthesis include:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. numberanalytics.com Catalytic methods are inherently superior to stoichiometric ones in this regard.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. numberanalytics.comnumberanalytics.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are not consumed and can be used in small amounts, reducing waste. chemistryjournals.net Organocatalysis, photocatalysis, and biocatalysis all exemplify this principle.

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. numberanalytics.comsolubilityofthings.com Flow chemistry can contribute significantly by improving reaction efficiency, thereby lowering energy consumption. mdpi.com

Use of Renewable Feedstocks : Raw materials should be derived from renewable sources, such as biomass, rather than depleting fossil fuels. chemistryjournals.netsolubilityofthings.com Biocatalysis, in particular, often utilizes renewable starting materials and enzymes derived from biological systems. chemistryjournals.net

Inherently Safer Chemistry : Methodologies should be designed to use and generate substances that possess little or no toxicity. solubilityofthings.com Continuous flow chemistry enhances safety by minimizing the volume of hazardous reactions. labmanager.commt.com

By integrating these principles, chemists can develop synthetic routes, including those for this compound and its analogues, that are not only efficient and high-yielding but also economically viable and environmentally responsible. chemistryjournals.netsolubilityofthings.com

Bio-based Feedstocks and Renewable Resources

The synthesis of aromatic compounds like this compound is progressively moving away from petroleum-based feedstocks towards renewable, bio-based alternatives. nih.gov The primary source for these bio-based chemicals is lignocellulosic biomass, which is abundant and does not compete with food production. polimi.it Lignocellulose is mainly composed of cellulose (B213188), hemicellulose, and lignin (B12514952), each of which can be processed into valuable platform chemicals. nsf.govosti.gov

The core components of this compound are a phenol ring and a tetrahydrofuran (THF) ring. Both of these moieties can be sourced from the constituents of lignocellulose.

Phenolic Precursors from Lignin: Lignin, an aromatic polymer making up 15-30% of lignocellulosic biomass, is a direct and renewable source of phenolic compounds. osti.gov Through various depolymerization techniques such as pyrolysis, hydrogenolysis, and oxidation, lignin can be broken down into a mixture of phenol derivatives, including phenol, guaiacol, and syringol. rsc.org These processes are central to the "lignin-first" biorefinery approach, which aims to extract and convert lignin into valuable aromatics while preserving the carbohydrate fractions for other uses. osti.gov For instance, the OrganoCat process uses oxalic acid to catalyze the hydrolysis of hemicellulose while simultaneously extracting lignin into 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent. nih.gov

Furanic Precursors from Carbohydrates: The tetrahydrofuran portion of the target molecule can be derived from furanic compounds, which are produced from the carbohydrate components of biomass. researchgate.netrsc.org Cellulose (a polymer of C6 sugars like glucose) and hemicellulose (containing C5 sugars like xylose) can be hydrolyzed into monosaccharides. nih.gov Acid-catalyzed dehydration of these sugars yields key platform molecules: furfural (B47365) from C5 sugars and 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars. nsf.govrsc.orgmdpi.com These furans serve as versatile building blocks for a wide range of chemicals, including precursors to tetrahydrofuran through catalytic hydrogenation and hydrogenolysis reactions. nsf.govmdpi.com For example, furfural can be catalytically converted to more stable derivatives like furfuryl alcohol or 2-methylfuran, which can then be further hydrogenated to their tetrahydrofuran analogs. nsf.gov

The integrated biorefinery concept is crucial in this context, as it enables the fractionation of biomass into these different streams (lignin, cellulose, hemicellulose) which are then converted into the necessary phenolic and furanic precursors. frontiersin.org This approach maximizes the value derived from the biomass feedstock and aligns with the principles of a circular bioeconomy. nih.gov

Interactive Data Table: Biomass Feedstocks and Derived Platform Chemicals

| Biomass Component | Primary Monomer | Derived Platform Chemical | Relevance to Target Synthesis |

|---|---|---|---|

| Lignin | Phenylpropanoids (e.g., Coniferyl alcohol, Sinapyl alcohol) | Phenol, Guaiacol, Syringol rsc.org | Source of the phenolic ring |

| Hemicellulose | Xylose, Arabinose (C5 Sugars) | Furfural (FUR) mdpi.com | Precursor for the tetrahydrofuran ring |

| Cellulose | Glucose (C6 Sugar) | 5-Hydroxymethylfurfural (HMF) rsc.org | Precursor for functionalized furan derivatives |

| Cashew Nut Shell Liquid (CNSL) | Cardanol | 3-Vinylphenol rsc.org | Example of a specific phenol derived from non-lignocellulosic biomass |

Green Solvents and Waste Minimization

A key pillar of modern synthetic chemistry is the adoption of green solvents and practices that minimize waste, moving towards a more sustainable and circular economy. sigmaearth.commdpi.com The synthesis of this compound and its analogs benefits significantly from these principles, particularly in the extraction and conversion phases of biomass.

Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. researchgate.net Green chemistry promotes their replacement with safer, more sustainable alternatives. royalsocietypublishing.org In the context of biomass processing, several classes of green solvents have proven effective:

Bio-based Molecular Solvents: Solvents derived from biomass itself are highly attractive. A prominent example is 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable feedstocks like furfural or levulinic acid. rsc.orgnsf.gov 2-MeTHF is recognized as a green substitute for conventional solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). rsc.orgrsc.org It has been successfully used in various reactions, including the metathesis of bio-derived phenols, demonstrating comparable or superior performance to traditional solvents. rsc.org Its limited miscibility with water and stability under acidic conditions also make it advantageous for certain biomass conversion processes. rsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): ILs and DES are considered "designer solvents" with low volatility, high thermal stability, and the ability to dissolve complex biopolymers like cellulose and lignin under mild conditions. ncsu.eduproionic.com This property is particularly useful for the initial fractionation of lignocellulosic biomass, allowing for more efficient separation of its components. researchgate.netresearchgate.net Their use can lead to cleaner lignin extraction and reduced degradation, yielding higher-quality phenolic precursors for subsequent synthesis. researchgate.net

The overarching goal of these approaches is waste minimization, a core tenet of green chemistry and the circular economy. biofueljournal.comresearchgate.net Biorefineries are designed to convert organic waste and biomass residues into a spectrum of valuable products, thereby reducing what ends up in landfills. sigmaearth.commdpi.com By transforming all fractions of the biomass feedstock—cellulose, hemicellulose, and lignin—into useful chemicals, the generation of waste is significantly reduced, and resource efficiency is maximized. sigmaearth.com This integrated approach ensures that by-products from one process can serve as feedstocks for another, creating a closed-loop system that is both economically viable and environmentally responsible. biofueljournal.com

Interactive Data Table: Comparison of Solvents in Chemical Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Organic Solvents | Dichloromethane (DCM), Toluene, Hexane | Well-established, effective for many reactions | Volatile, toxic, often petrochemically derived, environmental persistence rsc.org |

| Bio-based Molecular Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Ethanol (B145695), γ-Valerolactone (GVL) researchgate.netncsu.edu | Renewable source, lower toxicity, biodegradable, can be recycled rsc.orgncsu.edu | May have different solvency properties requiring reaction re-optimization |

| Ionic Liquids (ILs) | 1-Ethyl-3-methylimidazolium acetate (B1210297) (EMIM-OAc) proionic.com | Low volatility, high thermal stability, excellent for dissolving biopolymers, recyclable proionic.com | Can be expensive, potential toxicity concerns for some types, viscosity |

| Deep Eutectic Solvents (DES) | Choline chloride/Glycerol researchgate.net | Low cost, easy to prepare, biodegradable, low toxicity researchgate.net | Can be viscous, properties are highly dependent on components |

Stereochemical Control in the Synthesis of Chiral 2 Tetrahydrofuran 2 Yl Phenol Derivatives

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction.

One notable approach involves the asymmetric hydrogenation of aromatic compounds. Although the asymmetric hydrogenation of phenols themselves remains a challenge, a sequential, one-pot strategy has been developed for naphthol and phenol (B47542) derivatives. This method uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), for the initial partial hydrogenation to a ketone intermediate. Subsequently, a second chiral homogeneous catalyst, like a Ru-tethered-TsDPEN complex, is introduced to asymmetrically reduce the ketone, yielding chiral alcohols with high enantioselectivity (up to 99% ee). chinesechemsoc.org The compatibility of the two metal catalysts is critical, and careful control of reaction conditions is necessary to prevent over-reduction. chinesechemsoc.org

Another strategy is the copper-catalyzed intramolecular O-H bond insertion of α-diazo esters. This method has been successfully applied to synthesize chiral dihydrobenzofuran-2-carboxylates, which are structurally related to the tetrahydrofuran (B95107) moiety of interest. rsc.org Similarly, copper-catalyzed desymmetrization of 1,3-diol derivatives via an Ullmann-type C-O coupling has been used to construct chiral dihydrobenzofurans and chromans with a tertiary or quaternary stereocenter at the C3 position. rsc.org

The following table summarizes key findings in asymmetric synthetic routes relevant to the formation of chiral tetrahydrofuran and related cyclic ether structures.

| Catalyst System | Substrate Type | Product Type | Key Features | Enantiomeric Excess (ee) |

| Pd/C and Chiral Ru-TsDPEN | Naphthol/Phenol Derivatives | Chiral Tetralones/Cyclic Alcohols | One-pot sequential hydrogenation | Up to 99% |

| Copper/Chiral Ligand | α-Diazo Esters | Chiral Dihydrobenzofuran-2-carboxylates | Intramolecular O-H insertion | Not specified |

| Copper/Chiral Ligand | 1,3-Diol Derivatives | Chiral Dihydrobenzofurans/Chromans | Asymmetric Ullmann C-O coupling | Not specified |

Diastereoselective Transformations

Diastereoselective reactions are employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing ones.

A significant example is the synthesis of 2-(tetrahydrofuran-2-yl)glycine, a nonproteinogenic α-amino acid. The synthesis of its chroman analogue, 2-(chroman-2-yl)glycine esters, has been targeted through an acid-catalyzed dienone-phenol rearrangement of spirocyclic cyclohexadienone derivatives. tezu.ernet.in This highlights a strategy where the stereochemistry of a precursor dictates the stereochemical outcome of the final product.

Furthermore, the synthesis of trisubstituted tetrahydrofurans has been achieved through a sequence involving a diastereospecific palladium(II)-catalyzed bicyclization of pentenitols. This reaction proceeds with the degeneration of the allylic stereogenic center, followed by a regioselective ring-opening of the resulting bicyclic intermediate. researchgate.net The stereochemistry of the final product is thus controlled by the diastereoselectivity of the cyclization and ring-opening steps.

A study on the synthesis of cis-2,6-disubstituted dihydropyrane derivatives, which share a similar cyclic ether core, utilized a TMSOTf-promoted cyclization reaction. This reaction showed diastereoselectivity, influenced by the geometry of the starting vinylsilyl alcohol. mdpi.comuva.es

The table below details examples of diastereoselective transformations.

| Reaction Type | Starting Material | Product | Key Transformation | Diastereomeric Ratio (dr) |

| Dienone-Phenol Rearrangement | Spirocyclic Cyclohexadienone | 2-(Chroman-2-yl)glycine Ester | Acid-catalyzed rearrangement | Not specified |

| Pd(II)-Catalyzed Bicyclization/Ring-Opening | Pentenitol Diastereomeric Mixture | Trisubstituted Tetrahydrofuran | Diastereospecific bicyclization | Not specified |

| TFA-Mediated Cyclization | Arabinose-derived Hydrazone | Dihydroxy-tetrahydrofuran | Dehydrative cyclization | 75:25 |

| TFA-Mediated Cyclization | D-Lyxose/D-Xylose-derived Hydrazone | Dihydroxy-tetrahydrofuran | Dehydrative cyclization | 55:45 |

Chiral Pool and Biomass-Derived Precursor Strategies

The "chiral pool" refers to the collection of readily available, enantiopure compounds from natural sources, such as carbohydrates, amino acids, and terpenes. rsc.org These molecules serve as versatile starting materials for the synthesis of complex chiral targets, preserving the inherent stereochemistry of the natural precursor. ustc.edu.cn

Biomass, particularly lignocellulose, is a rich source of chiral precursors. ustc.edu.cn For instance, pentoses like L-arabinose and D-xylose, which are abundant in biomass, can be converted into chiral tetrahydrofuran derivatives. nih.gov A hydrazone-based strategy allows for the selective dehydration of these sugars to form chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups. nih.gov For example, L-arabinose can be converted to a dihydroxy-substituted tetrahydrofuran with a diastereomeric ratio of 75:25. nih.gov Similarly, D-lyxose and D-xylose can be transformed into the corresponding tetrahydrofuran derivative with a 55:45 diastereomeric ratio. nih.gov

Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars in hemicellulose, is another important biomass-derived precursor. researchgate.netrsc.org While furfural itself is achiral, its conversion into tetrahydrofuran derivatives can be coupled with asymmetric methods to introduce chirality. researchgate.net Furthermore, phenol-furfural resins can be synthesized, indicating the potential for direct coupling of phenolic and furanic moieties derived from biomass. mdpi.com

Levoglucosenone (LGO), produced from the pyrolysis of cellulose (B213188), is another valuable chiral synthon from the chiral pool. researchgate.net It has been utilized in the synthesis of intermediates for antiviral drugs, demonstrating its utility in constructing complex chiral molecules. researchgate.net

The following table illustrates the use of biomass-derived precursors in synthesizing chiral tetrahydrofuran derivatives.

| Biomass Precursor | Intermediate | Product | Synthetic Strategy | Overall Yield |

| L-Arabinose | Hydrazone | Dihydroxy-tetrahydrofuran | TFA-mediated cyclization | 67% (as 75:25 dr mixture) |

| D-Ribose | Hydrazone | Enantiomeric Dihydroxy-tetrahydrofuran | TFA-mediated cyclization | 59% (over two steps) |

| D-Lyxose | Hydrazone | Dihydroxy-tetrahydrofuran | TFA-mediated cyclization | 66% (as 55:45 dr mixture) |

| D-Xylose | Hydrazone | Dihydroxy-tetrahydrofuran | TFA-mediated cyclization | 61% (over two steps, 55:45 dr) |

| Cellulose | Levoglucosenone (LGO) | (3R,5S)-3-benzyl-5-(hydroxymethyl)-4,5-dihydrofuran-2(3H)-one | Hydrogenation, Aldol (B89426) condensation, Baeyer-Villiger oxidation | 57% (over four steps) |

Advanced Computational and Theoretical Chemistry of 2 Tetrahydrofuran 2 Yl Phenol

Electronic Structure and Bonding Analysis

This section would typically delve into the fundamental quantum mechanical properties of the molecule.

Density Functional Theory (DFT) CalculationsDFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules.wikipedia.orghmdb.caFor a molecule like 2-(Tetrahydrofuran-2-yl)phenol, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap generally implies high stability. vulcanchem.com While studies on other phenolic compounds have utilized DFT for these purposes, specific data for this compound is not present in the reviewed literature. wikipedia.orguni-stuttgart.de

Reactivity Prediction and Mechanistic Insights

This area of computational chemistry uses electronic structure data to predict how a molecule will behave in a chemical reaction.

Spectroscopic Property Prediction and Correlation

Computational methods can predict various types of spectra for a molecule, which can then be compared with experimental results to confirm its structure.

For this compound, computational chemists could calculate its theoretical vibrational (Infrared and Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Visible) spectra. uni-stuttgart.deoecd.org By comparing these computed spectra with experimentally measured ones, a detailed assignment of spectral peaks to specific molecular motions or electronic transitions can be made. oecd.org This correlation is a powerful tool for structural elucidation. Unfortunately, there are no published studies that present a combined experimental and computational spectroscopic analysis for this compound.

Based on the available information, it is not possible to provide a detailed article on the advanced computational and theoretical chemistry of this compound, specifically focusing on solvent effects on its molecular properties and reactivity.

Therefore, the creation of an article with detailed research findings and data tables on this topic cannot be fulfilled at this time due to the absence of specific scientific studies on this compound.

Advanced Analytical Methodologies for the Characterization of 2 Tetrahydrofuran 2 Yl Phenol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry are indispensable for the unambiguous identification and structural elucidation of 2-(Tetrahydrofuran-2-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D-NMR experiments provides a complete picture of its molecular architecture.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenolic ring and the tetrahydrofuran (B95107) (THF) moiety. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (δ 6.5-8.0 ppm). The specific chemical shifts and splitting patterns depend on the substitution pattern and coupling with adjacent protons. The phenolic hydroxyl (-OH) proton would give a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons of the THF ring would appear in the upfield region. The proton at the C2 position (methine proton), being adjacent to both the oxygen atom and the phenol ring, would be the most downfield of the aliphatic protons. The remaining methylene (B1212753) protons on the THF ring (at positions C3, C4, and C5) would exhibit complex multiplets due to geminal and vicinal couplings. researchgate.netorganicchemistrydata.orgresearchgate.netosi.lvchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. oregonstate.edu For this compound, ten distinct carbon signals are expected, corresponding to the six carbons of the phenol ring and the four carbons of the THF ring. docbrown.infochemicalbook.com The carbon atom of the phenol ring attached to the hydroxyl group (C1') and the one attached to the THF ring (C2') would have characteristic chemical shifts. The other four aromatic carbons would also show distinct signals. docbrown.info The carbons of the THF ring would appear in the aliphatic region of the spectrum (typically δ 20-80 ppm). illinois.edunmrs.io The carbon at C2, being bonded to an oxygen atom, would be the most downfield among the THF carbons.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitive assignments. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenol and THF rings. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Phenolic -OH | Variable | br s | - |

| Aromatic C-H | ~6.7 - 7.2 | m | ~115 - 130 |

| Aromatic C-O | - | - | ~155 |

| Aromatic C-C(THF) | - | - | ~125-130 |

| THF C2-H | ~5.0 - 5.2 | dd | ~78 - 82 |

| THF C3-H₂ | ~1.8 - 2.1 | m | ~30 - 35 |

| THF C4-H₂ | ~1.9 - 2.2 | m | ~25 - 30 |

| THF C5-H₂ | ~3.8 - 4.0 | m | ~68 - 72 |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicities: s = singlet, br s = broad singlet, dd = doublet of doublets, m = multiplet.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with the broadening resulting from hydrogen bonding. youtube.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the THF ring would appear just below 3000 cm⁻¹. researchgate.net The spectrum would also show strong absorptions for C-O stretching from the phenolic ether (~1200-1260 cm⁻¹) and the aliphatic ether of the THF ring (~1050-1150 cm⁻¹). Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.govchem-soc.si

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. Therefore, the aromatic C=C stretching and the C-H stretching vibrations would be expected to show strong signals in the FT-Raman spectrum. This technique can be valuable for confirming the presence of the aromatic ring and the aliphatic THF structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol | 3200 - 3600 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (THF) | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol | 1200 - 1260 |

| C-O-C Stretch | Ether (THF) | 1050 - 1150 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₂O₂), HRMS can measure the mass of the molecular ion to several decimal places. This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for separating components of a mixture and are often coupled with mass spectrometry for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS, GC x GC)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. shimadzu.com this compound can be analyzed by GC-MS, where it would be separated from other components based on its boiling point and interaction with the GC column stationary phase. ktu.edu.tr The eluted compound then enters the mass spectrometer, which provides a mass spectrum based on its fragmentation pattern.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 164. Characteristic fragmentation would involve cleavage of the bond between the phenol and THF rings. whitman.edudocbrown.info This could lead to fragments corresponding to the phenol moiety (e.g., [C₆H₅OH]⁺ at m/z 94) and the tetrahydrofuranyl cation ([C₄H₇O]⁺ at m/z 71). libretexts.orgresearchgate.net Other significant fragments could arise from the loss of small molecules like water or CO from the phenol ring. docbrown.infomiamioh.edu Comprehensive two-dimensional gas chromatography (GC x GC) could be employed for samples containing complex matrices, as it offers significantly higher resolution and separation power compared to conventional GC.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Formula |

| 164 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₂]⁺ |

| 94 | Phenol moiety | [C₆H₆O]⁺ |

| 71 | Tetrahydrofuranyl cation | [C₄H₇O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov this compound can be effectively separated using reversed-phase HPLC and detected by a mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. In ESI, the compound would likely be detected as a protonated molecule [M+H]⁺ (m/z 165) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 163) in negative ion mode.

Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. qub.ac.uk In this technique, the precursor ion (e.g., m/z 163) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), it is possible to quantify this compound with high precision and accuracy, even in complex biological or environmental samples. researchgate.net The use of tetrahydrofuran in the mobile phase for LC-MS applications has been shown to enhance ionization efficiency for certain classes of compounds. rsc.org

Modern Extraction and Sample Preparation Techniques for Phenolic Compounds

The extraction of phenolic compounds from various matrices is a critical first step in their characterization. Traditional methods like Soxhlet and maceration, while effective, often suffer from drawbacks such as long extraction times and high consumption of organic solvents. mdpi.com In recent years, modern "green" extraction techniques have gained prominence, offering significant advantages in terms of efficiency, time, and environmental impact. nih.govnih.gov These methods, including Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), are recognized for their reduced solvent use, shorter extraction times, and often higher recovery yields of phenolic compounds. nih.govnih.govnih.gov

Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE)

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. nih.gov Supercritical CO2 offers low viscosity and high diffusivity, allowing for efficient penetration into the sample matrix. nih.gov A key advantage of SFE is its selectivity; the solvent strength of supercritical CO2 can be fine-tuned by altering pressure and temperature. nih.gov For the extraction of more polar phenolic compounds, a polar co-solvent or modifier like ethanol (B145695) or methanol (B129727) is often added to the CO2 to increase its polarity and enhance extraction efficiency. mdpi.comnih.govmdpi.com SFE is considered a "green" technology because CO2 is non-toxic, non-flammable, and generally recognized as safe (GRAS). nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures (50-200°C) and pressures (1000-2200 psi). unityfvg.itmdpi.com These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solubility and diffusion rates. mdpi.com This results in faster and more efficient extractions compared to traditional methods performed at atmospheric pressure. unityfvg.it PLE is an automated technique that significantly reduces extraction time and solvent consumption. mdpi.com The choice of solvent can be optimized based on the polarity of the target phenolic compounds, with ethanol and water mixtures being common. mdpi.com

| Technique | Matrix | Key Parameters | Findings | Reference |

|---|---|---|---|---|

| SFE | Labisia pumila | Pressure: 20 MPa; Temperature: 60°C; Co-solvent: 70% ethanol-water | Yielded higher content of gallic acid and caffeic acid compared to previously reported methods. | mdpi.com |

| SFE | Jamun (Syzygium cumini) fruit pulp | Pressure, temperature, and co-solvent (ethanol) flow rate were optimized using response surface methodology. | Demonstrated the efficiency of SC-CO2 with a co-solvent for extracting anthocyanins and phenolic compounds. | nih.gov |

| SFE | Mango (Mangifera indica L.) Seed Kernels | Pressure: 11.0 MPa; Temperature: 60.0°C; Co-solvent: 15.0% Ethanol | SFE yielded extracts with higher antioxidant activity compared to Soxhlet extraction. | mdpi.com |

| PLE | Laurel (Laurus nobilis L.) leaves | Solvent: 50% ethanol; Temperature: 150°C; Cycles: 1; Time: 5 min | Optimal conditions were determined for efficient extraction of 29 different polyphenolic compounds, primarily flavonols. | mdpi.com |

| PLE | Moringa oleifera Leaves | Temperature, extraction duration, and pressure were optimized. | Maximized the yield of polyphenols (24.10 mg GAE/g dw) and flavonoids (19.89 mg RtE/g dw). | nih.gov |

| PLE | Grape Pomace (Vitis vinifera L. cv. Negra Criolla) | Solvent: 60% ethanol; Temperature: 160°C | Recovered significantly more polyphenols with higher antioxidant activity compared to conventional extraction. | mdpi.com |

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)

Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. nih.gov Polar molecules within the sample and solvent absorb microwave energy, leading to rapid, localized heating. nih.gov This internal heating creates pressure that can cause the rupture of plant cell walls, facilitating the release of phenolic compounds into the solvent. nih.gov MAE offers several advantages, including significantly reduced extraction times (often in minutes), lower solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govnih.govmdpi.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE) , also known as sonication, utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of compounds. mdpi.com The process works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. nih.gov The collapse of these bubbles near the sample surface generates powerful microjets and shockwaves that disrupt cell walls, enhance solvent penetration, and improve mass transfer of the target compounds into the solvent. plos.orgmdpi.com UAE is considered a simple, cost-effective, and efficient method that can often be performed at lower temperatures, which is beneficial for the extraction of thermally sensitive phenolic compounds. nih.govplos.orgmdpi.com

| Technique | Matrix | Key Parameters | Findings | Reference |

|---|---|---|---|---|

| MAE | Date Seeds | Solvent: 46% ethanol; Temperature: 62°C; Time: 27.3 min | Optimized conditions yielded a total phenolic content of 59 mg GAE/g of date seed. | mdpi.com |

| MAE | Blackthorn Flowers | Solvent: 50% and 70% aqueous solutions of ethanol/methanol; Time: 5-25 min | Higher temperature and 70% ethanol/methanol improved phenolic yield; shorter extraction times (5 min) maximized antioxidant capacity. | nih.gov |

| MAE | Four Different Spices | Compared with UAE | MAE was generally about four times more efficient than UAE in extracting bioactive compounds and offered significant time savings. | nih.gov |

| UAE | Psidium cattleianum Leaves | Sonication amplitude: 100%; Time: 4 min; Pulse cycle: 0.6 s | UAE was 1.71 times more effective than conventional methods, reducing extraction time by 96.66%. | mdpi.com |

| UAE | Pumpkins and Peaches | Temperature: ~41°C; Power: ~44%; Time: ~26 min | Response surface methodology was used to determine optimal conditions, showing UAE to be significantly better than solvent extraction without ultrasound. | plos.org |

| UAE | Brosimum alicastrum tissues | Solvent: Ethanol-water (1:1 v/v); Temperature: 30°C; Time: 30 min | The solvent-to-tissue ratio and the type of plant tissue significantly influenced the total phenolic content and extraction yield. | scielo.org.mx |

Supramolecular Interactions Involving Hydroxylated Tetrahydrofuran Phenol Architectures

Non-Covalent Interactions and Self-Assembly

The self-assembly of 2-(Tetrahydrofuran-2-yl)phenol is driven by a combination of non-covalent forces that allow molecules to recognize each other and organize into ordered aggregates. The primary interactions at play are hydrogen bonding and π-π stacking, supplemented by other weaker forces.

Hydrogen bonds are crucial in defining the structure of systems containing hydroxylated phenols. The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor, while the ether oxygen of the tetrahydrofuran (B95107) ring and the oxygen of the hydroxyl group itself can act as hydrogen bond acceptors.

In the solid state, these molecules can form extensive networks. The phenolic -OH can engage in intermolecular hydrogen bonding with the THF oxygen of a neighboring molecule, leading to the formation of chains or cyclic motifs. Furthermore, phenol-phenol hydrogen bonds can create dimeric or polymeric structures. Computational studies on phenol (B47542) clusters have shown that intermolecular interactions are significant, contributing to the stability of various aggregate forms. organic-chemistry.org The presence of both a donor (-OH) and acceptor (THF ether oxygen) within the same molecule allows for the formation of robust and predictable patterns, known as supramolecular synthons. In some conformations, an intramolecular hydrogen bond might be possible between the phenolic hydrogen and the THF oxygen, although this would compete with the formation of more extensive intermolecular networks which are often favored in crystal packing. rsc.orgnih.govresearchgate.net

The characteristics of these hydrogen bonds, such as bond length and energy, are typical for phenol-based systems and are summarized in the table below.

| Interaction Type | Donor-Acceptor Atoms | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| Phenol-THF Ether | O-H···O | 2.7 - 2.9 | 4 - 7 |

| Phenol-Phenol | O-H···O | 2.6 - 2.8 | 5 - 8 |

Note: These are typical values for intermolecular hydrogen bonds involving phenol and ether functionalities and are provided for illustrative purposes.

Theoretical investigations into phenol dimers have quantified the interaction energies associated with π-π stacking, which are dependent on the relative orientation and separation of the aromatic rings. These interactions, combined with hydrogen bonding, create a robust system of non-covalent forces that guide the self-assembly process.

| π-π Stacking Geometry | Typical Centroid-to-Centroid Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | 1 - 3 |

| T-shaped (Edge-to-Face) | ~5.0 | 1 - 2.5 |

Note: The values presented are representative for phenol-containing aromatic systems.

Beyond these primary forces, weaker van der Waals forces and C-H···π interactions, where a hydrogen atom on the THF ring interacts with the electron cloud of a neighboring phenol ring, also play a role in the fine-tuning of the molecular packing.

Designed Supramolecular Architectures

The specific functionalities within the this compound molecule—a hydrogen-bond-donating hydroxyl group, hydrogen-bond-accepting ether and hydroxyl oxygens, and an aromatic ring—make it a versatile building block, or "tecton," for the design of more complex supramolecular structures. By modifying substituents on the phenol ring or the THF moiety, it is possible to program the self-assembly process to favor certain architectures.

For example, introducing additional hydrogen bonding groups could lead to the formation of 2D sheets or 3D porous networks. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions can be exploited to create materials with specific topologies and potential functions, such as host-guest systems where small molecules or ions are encapsulated within a larger supramolecular framework.

Broader Research Implications and Future Perspectives

Innovations in Synthetic Strategy for Complex Phenolic Ethers

The pursuit of efficient and selective methods for the synthesis of complex phenolic ethers is a continuous endeavor in organic chemistry. The development of a robust synthetic route to 2-(Tetrahydrofuran-2-yl)phenol would likely rely on cutting-edge methodologies and could, in turn, spur further innovation. One of the most promising approaches involves the direct C-H functionalization of the tetrahydrofuran (B95107) ring. nih.gov

Recent advancements in transition-metal-catalyzed C-H activation offer a powerful tool for forging carbon-carbon bonds with high precision and atom economy. acs.orgnih.gov A hypothetical, yet plausible, synthetic strategy for this compound could involve the direct arylation of tetrahydrofuran with a protected phenol (B47542) derivative. This approach would circumvent the need for pre-functionalized starting materials and offer a more streamlined synthetic pathway.

Below is a table outlining potential synthetic strategies for this compound, drawing inspiration from related transformations found in the literature.

| Synthetic Strategy | Description | Potential Catalyst/Reagents | Key Challenges |

| Direct C-H Arylation | Catalytic coupling of tetrahydrofuran with a protected phenol (e.g., as an aryl halide or boronic acid). | Palladium, Rhodium, or Nickel catalysts with specialized ligands. | Achieving high regioselectivity for the C2 position of THF; preventing side reactions on the phenol ring. |

| Radical Arylation | Generation of an aryl radical from a phenol derivative which then adds to the C2 position of tetrahydrofuran. | Diazonium salts with a reducing agent like TiCl₃. researchgate.net | Controlling the reactivity of the radical species to avoid polymerization and other side reactions. |

| Nucleophilic Addition | Reaction of a phenyllithium (B1222949) or Grignard reagent derived from a protected phenol with a 2-halotetrahydrofuran. | Organometallic reagents. | The stability of the 2-halotetrahydrofuran and the potential for elimination reactions. |

The successful implementation of any of these strategies would not only provide access to this compound but also contribute to the growing toolbox of synthetic methods for creating complex molecules bearing both phenolic and heterocyclic motifs.

Expanding the Scope of Catalytic Transformations

The phenolic hydroxyl group and the ether oxygen of the tetrahydrofuran ring in this compound can both act as coordinating sites for metal catalysts. This dual-coordination capability could be harnessed to develop novel catalytic systems with unique reactivity and selectivity. For instance, the compound could serve as a bidentate ligand in asymmetric catalysis, where the chiral center at the C2 position of the tetrahydrofuran ring could induce enantioselectivity in a variety of transformations.

Furthermore, the phenol moiety itself is a versatile platform for a range of catalytic transformations, including oxidative couplings and C-H functionalization. rsc.orgresearchgate.netresearchgate.net The presence of the bulky tetrahydrofuran substituent at the ortho position could influence the regioselectivity of these reactions, potentially leading to the formation of novel biaryl compounds or other complex phenolic derivatives with interesting biological or material properties. The exploration of such catalytic transformations would undoubtedly expand our understanding of the reactivity of substituted phenols. nih.govmdpi.com

Advancements in Theoretical Prediction and Materials Design

Computational chemistry and theoretical studies can play a pivotal role in predicting the properties and potential applications of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule. ucas.ac.cnrhhz.net Such studies can provide valuable insights into the mechanism of its potential synthesis and its interactions with catalytic species.

From a materials design perspective, the unique combination of a rigid phenolic ring and a flexible tetrahydrofuran unit suggests that polymers or coordination complexes derived from this compound could exhibit interesting properties. For instance, the incorporation of this monomer into a polymer backbone could influence its thermal stability, solubility, and self-assembly behavior. Theoretical modeling can be used to predict these properties and guide the design of new materials with tailored functionalities. The study of phenol-substituted cyclic ethers could lead to the development of novel materials with applications in areas such as organic electronics or as specialized engineering plastics. nsf.gov

Interdisciplinary Research Directions

The exploration of this compound is not confined to the realm of synthetic and catalytic chemistry. Its structure suggests potential applications in a variety of interdisciplinary fields. The presence of a phenol group, a common motif in biologically active molecules, hints at the possibility of interesting pharmacological properties. nsf.gov For example, many phenolic compounds exhibit antioxidant, anti-inflammatory, or antimicrobial activities. The tetrahydrofuran moiety could influence the molecule's bioavailability and metabolic stability.

Furthermore, the ability of the phenolic hydroxyl group to form hydrogen bonds and coordinate to metal ions makes this compound a candidate for applications in sensor technology or as a building block for supramolecular assemblies. The interplay between the hydrogen-bonding capabilities of the phenol and the Lewis basicity of the tetrahydrofuran oxygen could lead to the formation of intricate and functional molecular architectures.

Q & A

Q. What are the established synthesis routes for 2-(Tetrahydrofuran-2-yl)phenol, and how are they optimized for yield and purity?

The synthesis typically involves coupling tetrahydrofuran derivatives with phenolic precursors via nucleophilic substitution or catalytic cross-coupling reactions. For example, the hydroxyl group on phenol can react with activated tetrahydrofuran intermediates under acidic or basic conditions. Optimization includes adjusting reaction temperature, solvent polarity (e.g., THF, DMF), and catalysts (e.g., palladium for cross-couplings). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization by NMR spectroscopy (to confirm regiochemistry) and mass spectrometry (for molecular weight validation) is critical .

Q. How can hydrogen bonding patterns of this compound be systematically analyzed in crystal structures?

Hydrogen bonding networks are studied using single-crystal X-ray diffraction (SC-XRD) with software like SHELXL for refinement . Graph set analysis (as defined by Etter and extended by Bernstein et al.) categorizes interactions into motifs like chains or rings. The phenolic -OH and tetrahydrofuran oxygen act as donors/acceptors, influencing supramolecular assembly. Computational tools (e.g., Mercury, CrystalExplorer) visualize these interactions .

Q. What are the common reaction pathways involving this compound in organic synthesis?

The compound participates in:

- Oxidation : The tetrahydrofuran ring can be oxidized to dihydrofuran derivatives using agents like mCPBA.

- Functionalization : Electrophilic aromatic substitution on the phenol ring (e.g., nitration, halogenation).

- Cross-couplings : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups. Reaction monitoring via TLC and HPLC ensures intermediate control .

Advanced Research Questions

Q. How can contradictory spectral data from synthetic batches of this compound be resolved?

Discrepancies in NMR or mass spectra often arise from regioisomeric byproducts or residual solvents. Strategies include:

Q. What experimental approaches validate the role of this compound in enzyme inhibition studies?

Biochemical assays include:

- Fluorescence quenching to measure binding affinity with target enzymes (e.g., HIV-1 protease).

- Molecular docking simulations (AutoDock, Schrödinger) to predict binding poses.

- Kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. Modifications to the tetrahydrofuran or phenol moiety (e.g., fluorination) enhance selectivity, as seen in analogous HIV inhibitor studies .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural analysis of this compound derivatives?

Twinning and disorder in crystals are addressed using:

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound analogs?

SAR strategies include:

- Parallel synthesis of derivatives with varied substituents (e.g., alkyl chains, halogens).

- QSAR modeling to correlate electronic/steric parameters with bioactivity.

- Free-Wilson analysis to quantify contributions of specific functional groups. Case studies on piperidine-tetrahydrofuran hybrids highlight the impact of stereochemistry on potency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.